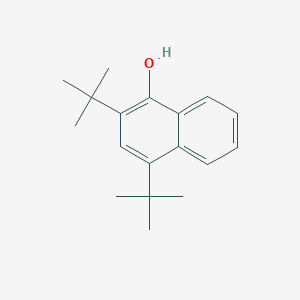
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C18H24O. It is a derivative of naphthalenol, characterized by the presence of two tert-butyl groups at the 2 and 4 positions on the naphthalene ring. This compound is known for its significant antibacterial and antifungal properties .
Preparation Methods
The synthesis of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 1-naphthalenol with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out under reflux conditions in an organic solvent like toluene .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into various hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents
Medicine: Its bioactive properties are being explored for potential therapeutic applications.
Industry: It is used in the formulation of various chemical products, including coatings and polymers.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind effectively to the active sites of bacterial and fungal enzymes, inhibiting their activity. This binding disrupts essential biological processes, leading to the death of the microorganisms .
Comparison with Similar Compounds
1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:
Phenol, 2,4-bis(1,1-dimethylethyl)-: Another compound with similar antibacterial properties.
1-Naphthalenol, 2-(1,1-dimethylethyl)-4-methoxy-: A derivative with a methoxy group that may exhibit different chemical reactivity and biological activity.
The uniqueness of 1-Naphthalenol, 2,4-bis(1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51595-05-2 |
|---|---|
Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2,4-ditert-butylnaphthalen-1-ol |
InChI |
InChI=1S/C18H24O/c1-17(2,3)14-11-15(18(4,5)6)16(19)13-10-8-7-9-12(13)14/h7-11,19H,1-6H3 |
InChI Key |
COCYNECLJRZCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C21)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















